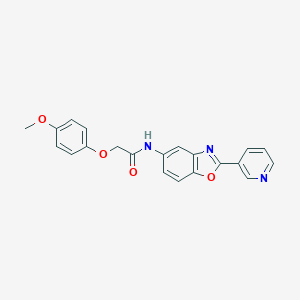![molecular formula C19H22N6O2S2 B278628 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it an interesting candidate for various biological and chemical studies.
Mecanismo De Acción
The mechanism of action of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the activity of specific enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have anti-inflammatory and anticancer properties. Additionally, this compound has been studied for its potential as a therapeutic agent for diabetes and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its unique chemical structure, which makes it an interesting candidate for various biological and chemical studies. Additionally, this compound has been extensively studied, and its biological and chemical activities are well-documented. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and care must be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the study of this compound as a therapeutic agent for various diseases, including diabetes, inflammation, and neurological disorders. Another potential direction is the study of this compound as a potential antimicrobial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, the study of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has the potential to lead to the development of new therapeutic agents and the advancement of our understanding of biological and chemical processes.
Métodos De Síntesis
The synthesis of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves a series of chemical reactions. The starting materials include 1-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-1,3,4-thiadiazole. These two compounds are reacted with acetic anhydride to form the final product. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure maximum yield and purity of the product.
Aplicaciones Científicas De Investigación
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological and chemical activities, including antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including diabetes, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C19H22N6O2S2 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
2-[[4-cyclohexyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2S2/c1-27-15-10-6-5-9-14(15)17-22-24-19(25(17)13-7-3-2-4-8-13)28-11-16(26)21-18-23-20-12-29-18/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,21,23,26) |
Clave InChI |
JEQGPPOZPDXCFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NN=CS4 |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NN=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)


![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)